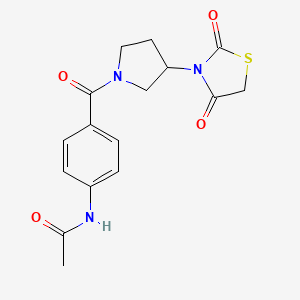
N-(4-(3-(2,4-dioxothiazolidin-3-yl)pyrrolidine-1-carbonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(3-(2,4-dioxothiazolidin-3-yl)pyrrolidine-1-carbonyl)phenyl)acetamide: is a complex organic compound that features a thiazolidine ring, a pyrrolidine ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(3-(2,4-dioxothiazolidin-3-yl)pyrrolidine-1-carbonyl)phenyl)acetamide typically involves multi-step organic reactions. One common method includes the formation of the thiazolidine ring through a cyclization reaction involving a thiol and an amine. The pyrrolidine ring is then introduced via a nucleophilic substitution reaction. The final step involves the acylation of the phenyl group with acetic anhydride under basic conditions to form the acetamide group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic synthesis, N-(4-(3-(2,4-dioxothiazolidin-3-yl)pyrrolidine-1-carbonyl)phenyl)acetamide is used as an intermediate for the synthesis of more complex molecules
Biology and Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of new drugs. Its thiazolidine ring is known for its biological activity, including anti-inflammatory and antimicrobial properties. Researchers are exploring its use in the treatment of various diseases, including cancer and bacterial infections.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it valuable in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which N-(4-(3-(2,4-dioxothiazolidin-3-yl)pyrrolidine-1-carbonyl)phenyl)acetamide exerts its effects is primarily through its interaction with biological targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Thiazolidine derivatives: These compounds share the thiazolidine ring and exhibit similar biological activities.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring also show diverse biological activities and are used in medicinal chemistry.
Uniqueness: N-(4-(3-(2,4-dioxothiazolidin-3-yl)pyrrolidine-1-carbonyl)phenyl)acetamide is unique due to the combination of the thiazolidine and pyrrolidine rings in its structure. This dual-ring system provides a unique scaffold for drug development and organic synthesis, offering a wide range of chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[4-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidine-1-carbonyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-10(20)17-12-4-2-11(3-5-12)15(22)18-7-6-13(8-18)19-14(21)9-24-16(19)23/h2-5,13H,6-9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPNTWPRCKJNII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(C2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]methanesulfonamide](/img/structure/B2751367.png)
![2-[(4-Nitrobenzyl)sulfanyl]-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole](/img/structure/B2751368.png)

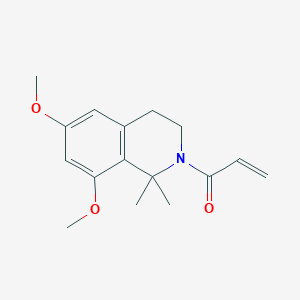

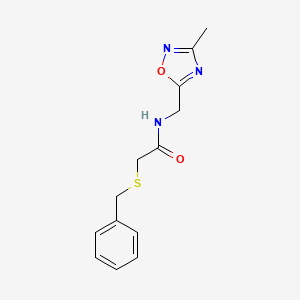
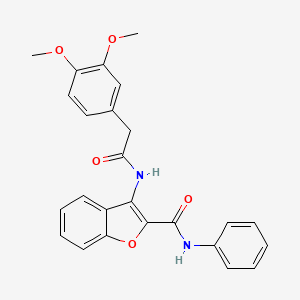
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-(4-fluorophenyl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2751379.png)
![3-Methoxy-6-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2751380.png)

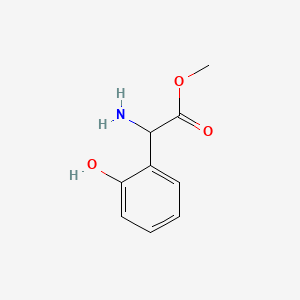
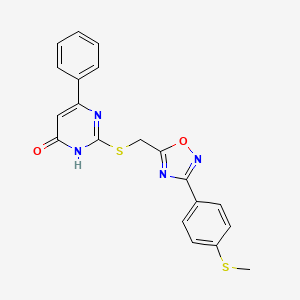
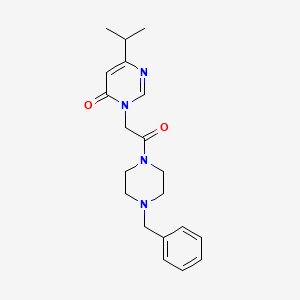
![N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-methylbutyl)ethanediamide](/img/structure/B2751390.png)
